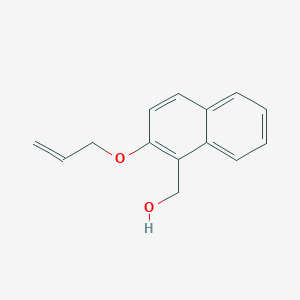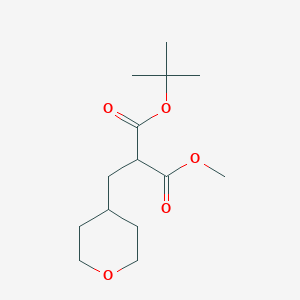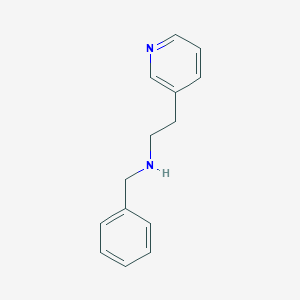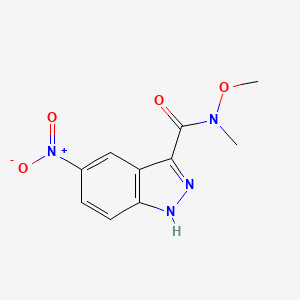
(2-Allyloxy-naphthalen-1-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-prop-2-enoxynaphthalen-1-yl)methanol is an organic compound that belongs to the class of alcohols It features a naphthalene ring substituted with a methanol group and an allyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-prop-2-enoxynaphthalen-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxyl and allyl ether groups.
Allylation: The allyl ether group is introduced by reacting the hydroxylated naphthalene with an allyl halide in the presence of a base, such as sodium hydroxide, to form the desired ether linkage.
Industrial Production Methods: Industrial production of (2-prop-2-enoxynaphthalen-1-yl)methanol may involve large-scale hydroxylation and allylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: (2-prop-2-enoxynaphthalen-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of the corresponding hydrocarbon. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of naphthaldehyde or naphthone derivatives.
Reduction: Formation of naphthalene derivatives.
Substitution: Formation of naphthyl chlorides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2-prop-2-enoxynaphthalen-1-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-prop-2-enoxynaphthalen-1-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological functions.
Comparación Con Compuestos Similares
(2-prop-2-enoxynaphthalen-1-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-prop-2-enoxynaphthalen-1-yl)propane: Similar structure but with a propane group instead of methanol.
Uniqueness: (2-prop-2-enoxynaphthalen-1-yl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H14O2 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
(2-prop-2-enoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h2-8,15H,1,9-10H2 |
Clave InChI |
KVASRNXAGISYMP-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C2=CC=CC=C2C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)




![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
